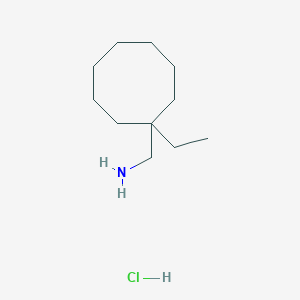

(1-Ethylcyclooctyl)methanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-Ethylcyclooctyl)methanamine hydrochloride is a chemical compound with the CAS Number: 2377031-48-4 . It has a molecular weight of 205.77 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is (1-ethylcyclooctyl)methanamine hydrochloride . The InChI code for this compound is 1S/C11H23N.ClH/c1-2-11(10-12)8-6-4-3-5-7-9-11;/h2-10,12H2,1H3;1H . This indicates that the compound consists of a cyclooctyl ring with an ethyl group and a methanamine group attached to it.Physical And Chemical Properties Analysis

(1-Ethylcyclooctyl)methanamine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 205.77 .Applications De Recherche Scientifique

Synthesis and Chemical Applications

(1-Ethylcyclooctyl)methanamine;hydrochloride plays a crucial role in the synthesis of complex chemical structures. For instance, it is instrumental in the large-scale syntheses of ethylidynetris(methanamine) and related compounds through methods like acidification and cation-exchange chromatography, showcasing its utility in isolating pure hydrochloride salts from crude amine mixtures (Geue & Searle, 1983). Additionally, its derivative, N′-substituted N-(1-phenylcyclopentylmethyl)oxamides, shows a spectrum of biological activity, highlighting its importance in creating new derivatives with potential applications (Aghekyan, Panosyan, & Markaryan, 2013).

Biochemical Profile and Antidepressant Potential

Another dimension of its application is seen in the biochemical profile of novel bicyclic compounds like Wy-45,030, an ethyl cyclohexanol derivative, which exhibits properties predictive of antidepressant activity. This compound inhibits rat brain imipramine receptor binding and synaptosomal monoamine uptake, without the side-effects common to tricyclic therapy (Muth et al., 1986).

Chemical Synthesis Innovations

Innovations in chemical synthesis techniques involving this compound derivatives are crucial. The synthesis of N-(2-Pyridylmethyleneamino)dehydroabietylamine from dehydro-abietylamine, involving complex cyclohexane ring structures, exemplifies the compound's role in creating intricate molecular architectures (Wu et al., 2009). Furthermore, the development of stable complexes with zinc(II) and copper(II) ions by the pendent arm macrocyclic ligand 1-ethyl-4,7-bis(3-tert-butyl-5-methoxy-2-hydroxybenzyl)-1,4,7-triazacyclononane showcases the compound's utility in metal complexation and crystallography (Bill et al., 1999).

Mechanistic Insights into Bioconjugation

Mechanistic studies on amide formation by carbodiimide in aqueous media provide insights into bioconjugation processes, where this compound derivatives serve as a model for understanding reactions between carboxylic acid and amine (Nakajima & Ikada, 1995).

Agricultural and Biological Applications

On the agricultural front, 1-methylcyclopropene studies, involving cyclic olefin compounds similar in reactivity to this compound, highlight the role of such chemicals in ethylene inhibition, providing major advances in understanding the role of ethylene in plants and its effects on fruits, vegetables, and floriculture crops (Blankenship & Dole, 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed skin thoroughly after handling .

Mécanisme D'action

Target of Action

It is structurally similar to methenamine , a urinary tract antiseptic and antibacterial drug . Methenamine is used for the prophylaxis and treatment of frequently recurring urinary tract infections .

Mode of Action

Formaldehyde is considered to be highly bactericidal .

Result of Action

If it acts similarly to methenamine, it could potentially exert antibacterial effects in the urinary tract by releasing bactericidal formaldehyde in acidic conditions .

Action Environment

As with methenamine, the ph of the environment could potentially influence its antibacterial activity .

Propriétés

IUPAC Name |

(1-ethylcyclooctyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N.ClH/c1-2-11(10-12)8-6-4-3-5-7-9-11;/h2-10,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXJUUBKQDYHRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCCCCC1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2756858.png)

![Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate](/img/structure/B2756859.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2756866.png)

![benzo[b]thiophen-2-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2756868.png)

![2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2756869.png)

![3-cyclopropyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2756875.png)

![ethyl (5-methyl-7-oxo-2-thioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-3(2H)-yl)acetate](/img/structure/B2756877.png)